molecular formula C5H11BF3K B13525770 Potassium trifluoro(pentan-3-yl)boranuide

Potassium trifluoro(pentan-3-yl)boranuide

Cat. No.: B13525770
M. Wt: 178.05 g/mol
InChI Key: OMFCOPPAXDRPLK-UHFFFAOYSA-N
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Description

Potassium trifluoro(pentan-3-yl)boranuide is an organoboron compound that has garnered interest in various fields of chemistry due to its unique properties. This compound is characterized by the presence of a trifluoroborate group attached to a pentan-3-yl moiety, making it a versatile reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro(pentan-3-yl)boranuide typically involves the reaction of pentan-3-ylboronic acid with potassium fluoride and a suitable trifluorinating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The resulting product is then purified through recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(pentan-3-yl)boranuide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.

    Reduction: It can be reduced to form boranes or other reduced boron species.

    Substitution: The trifluoroborate group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include boronic acids, boranes, and various substituted boron compounds, depending on the reaction conditions and reagents used.

Scientific Research Applications

Potassium trifluoro(pentan-3-yl)boranuide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.

    Biology: The compound can be used to label biomolecules for imaging and diagnostic purposes.

    Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which potassium trifluoro(pentan-3-yl)boranuide exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. The trifluoroborate group can participate in nucleophilic substitution reactions, forming stable boron-carbon bonds. This interaction is crucial for its role in cross-coupling reactions and other synthetic applications.

Comparison with Similar Compounds

Similar Compounds

  • Potassium trifluoro(3-phenylbicyclo[1.1.1]pentan-1-yl)boranuide
  • Potassium trifluoro(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)boranuide
  • Potassium trifluoro(3-(1,1,2,2,2-pentafluoroethyl)bicyclo[1.1.1]pentan-1-yl)boranuide

Uniqueness

Potassium trifluoro(pentan-3-yl)boranuide is unique due to its specific pentan-3-yl moiety, which imparts distinct reactivity and stability compared to other trifluoroborate compounds. This uniqueness makes it particularly valuable in certain synthetic applications where other trifluoroborate compounds may not be as effective.

Properties

Molecular Formula

C5H11BF3K

Molecular Weight

178.05 g/mol

IUPAC Name

potassium;trifluoro(pentan-3-yl)boranuide

InChI

InChI=1S/C5H11BF3.K/c1-3-5(4-2)6(7,8)9;/h5H,3-4H2,1-2H3;/q-1;+1

InChI Key

OMFCOPPAXDRPLK-UHFFFAOYSA-N

Canonical SMILES

[B-](C(CC)CC)(F)(F)F.[K+]

Origin of Product

United States

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